molecular formula C22H21BrN2O4 B288756 3-(4-Benzylpiperazine-1-carbonyl)-6-bromo-8-methoxychromen-2-one

3-(4-Benzylpiperazine-1-carbonyl)-6-bromo-8-methoxychromen-2-one

Katalognummer: B288756
Molekulargewicht: 457.3 g/mol
InChI-Schlüssel: UJXZXNOXVQRHOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Benzylpiperazine-1-carbonyl)-6-bromo-8-methoxychromen-2-one is a synthetic organic compound with a complex structure It is characterized by the presence of a chromen-2-one core, substituted with bromine, methoxy, and a piperazinyl carbonyl group

Eigenschaften

Molekularformel

C22H21BrN2O4

Molekulargewicht

457.3 g/mol

IUPAC-Name

3-(4-benzylpiperazine-1-carbonyl)-6-bromo-8-methoxychromen-2-one

InChI

InChI=1S/C22H21BrN2O4/c1-28-19-13-17(23)11-16-12-18(22(27)29-20(16)19)21(26)25-9-7-24(8-10-25)14-15-5-3-2-4-6-15/h2-6,11-13H,7-10,14H2,1H3

InChI-Schlüssel

UJXZXNOXVQRHOU-UHFFFAOYSA-N

SMILES

COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)N3CCN(CC3)CC4=CC=CC=C4

Kanonische SMILES

COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)N3CCN(CC3)CC4=CC=CC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzylpiperazine-1-carbonyl)-6-bromo-8-methoxychromen-2-one typically involves multiple steps. One common method includes the reaction of 6-bromo-8-methoxy-2H-chromen-2-one with 4-benzyl-1-piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Benzylpiperazine-1-carbonyl)-6-bromo-8-methoxychromen-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The carbonyl group can be hydrolyzed to form corresponding acids or alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amine derivative of the original compound.

Wissenschaftliche Forschungsanwendungen

3-(4-Benzylpiperazine-1-carbonyl)-6-bromo-8-methoxychromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(4-Benzylpiperazine-1-carbonyl)-6-bromo-8-methoxychromen-2-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The piperazinyl group may play a crucial role in binding to these targets, while the chromen-2-one core could be involved in the compound’s overall activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(4-phenylpiperazin-1-yl)-1,2-benzothiazole: Similar structure with a benzothiazole core.

    6-bromo-8-methoxy-2H-chromen-2-one: Lacks the piperazinyl carbonyl group.

    4-benzyl-1-piperazine: Contains the piperazine moiety but lacks the chromen-2-one core.

Uniqueness

3-(4-Benzylpiperazine-1-carbonyl)-6-bromo-8-methoxychromen-2-one is unique due to its combination of a chromen-2-one core with a piperazinyl carbonyl group and bromine substitution. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.